Pramipexole dimer
Overview
Description
Pramipexole dimer is a compound related to pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and restless legs syndrome. Pramipexole works by stimulating dopamine receptors in the brain, which helps alleviate symptoms associated with dopamine deficiency.
Scientific Research Applications
Pramipexole dimer has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies to understand the degradation pathways and stability of pramipexole.
Biology: Studied for its potential neuroprotective effects and its role in modulating dopamine receptors.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
Safety and Hazards
Pramipexole should be handled with care. Avoid all unnecessary personal contact and use protective clothing when risk of exposure occurs. Use in a well-ventilated area and avoid contact with incompatible materials. When handling, do not eat, drink or smoke. Keep containers securely sealed when not in use .
Future Directions
Biochemical Analysis
Biochemical Properties
Pramipexole dimer plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets dopamine receptors, specifically the D2 subfamily, including D2, D3, and D4 receptors . The interaction with these receptors involves binding to the active site, mimicking the action of dopamine, and thereby modulating neurotransmission. Additionally, this compound has been shown to interact with mitochondrial proteins, contributing to its neuroprotective effects by reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances dopaminergic signaling by activating dopamine receptors, which leads to improved motor function and reduced symptoms of Parkinson’s disease . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in dopamine synthesis and degradation. It also impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By binding to the D2, D3, and D4 receptors, this compound activates these receptors, leading to downstream signaling events that result in improved motor function and neuroprotection . Additionally, this compound inhibits the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels in the brain . This dual action of receptor activation and enzyme inhibition contributes to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in improving motor function and reducing oxidative stress in both in vitro and in vivo models . Prolonged exposure to high concentrations of this compound may lead to desensitization of dopamine receptors, necessitating careful dosage management.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease without significant adverse effects . High doses of this compound can lead to toxic effects, including neurotoxicity and behavioral abnormalities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to dopamine synthesis and degradation. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the synthesis of dopamine . Additionally, this compound inhibits the activity of MAO-B, reducing the breakdown of dopamine and increasing its availability in the brain . These interactions contribute to the overall dopaminergic effects of the compound.
Transport and Distribution
This compound is extensively distributed within cells and tissues. It has a high volume of distribution and is transported across cell membranes via passive diffusion . The compound is also known to bind to plasma proteins, which facilitates its transport in the bloodstream . Within cells, this compound is distributed to various organelles, including mitochondria, where it exerts its neuroprotective effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. It accumulates in mitochondria, where it reduces oxidative stress and enhances mitochondrial function . Additionally, this compound is found in the cytoplasm, where it interacts with dopamine receptors and other signaling molecules to modulate cellular processes . The compound’s localization to specific subcellular compartments is crucial for its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pramipexole dimer involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. This reaction is typically carried out in the absence of a base, using a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt . The structure of the impurity formed during the degradation process of pramipexole was identified and characterized using high-resolution mass spectrometry, IR, and NMR techniques .
Industrial Production Methods
Industrial production of pramipexole and its derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of the desired product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pramipexole dimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield reduced amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome.
Apomorphine: A dopamine agonist used for the treatment of advanced Parkinson’s disease.
Uniqueness
Pramipexole dimer is unique due to its specific binding affinity for D3 receptors, which may contribute to its neuroprotective effects and its potential use in treating depression . Additionally, its chemical structure allows for various modifications, making it a valuable compound for research and development in the pharmaceutical industry.
Properties
IUPAC Name |
(6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDILCXYULUBXSL-QPPOZKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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